molecular formula C10H8BrN3O B11855677 6-Bromoquinoline-4-carbohydrazide CAS No. 220844-68-8

6-Bromoquinoline-4-carbohydrazide

Cat. No.: B11855677
CAS No.: 220844-68-8
M. Wt: 266.09 g/mol
InChI Key: BADQBEUSIGNGOG-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocyclic System in Chemical Research

The quinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com First isolated from coal tar in the 19th century, its name is derived from quinine, a natural antimalarial agent, highlighting its historical and ongoing importance in medicine. numberanalytics.com The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties and reactivity to the quinoline system, making it a valuable building block for a diverse array of functional molecules. numberanalytics.com

Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Anticancer orientjchem.orgresearchgate.net

Antimalarial orientjchem.orgresearchgate.net

Antibacterial orientjchem.orgresearchgate.net

Antifungal orientjchem.orgresearchgate.net

Antiviral orientjchem.orgjddtonline.info

Anti-inflammatory orientjchem.orgresearchgate.net

Anthelmintic orientjchem.orgresearchgate.net

The versatility of the quinoline nucleus allows for the introduction of various substituents at different positions, which can significantly modulate the biological activity of the resulting compounds. orientjchem.org This adaptability has made it a "privileged scaffold" in drug discovery, with numerous quinoline-based drugs having been developed and approved for clinical use. researchgate.netjddtonline.info Furthermore, quinoline derivatives are not only relevant in pharmaceuticals but also find applications in agrochemicals and materials science, such as in the development of organic light-emitting diodes (OLEDs). numberanalytics.com The continuous exploration of new synthetic methodologies, including green chemistry approaches, further expands the potential for creating novel quinoline-based compounds. tandfonline.com

Academic Relevance of Hydrazide Functionalities in Molecular Design

Hydrazides, organic compounds characterized by the -CONHNH- functional group, are highly valuable tools in medicinal chemistry. nih.gov Their importance stems from their ability to serve as versatile synthons, or building blocks, for the creation of a wide range of heterocyclic compounds. mdpi.com The reactivity of the hydrazide group, which contains both nucleophilic and electrophilic centers, allows it to participate in various chemical transformations, leading to the formation of diverse molecular architectures. researchgate.net

The hydrazide moiety itself, and the hydrazone derivatives formed by its condensation with aldehydes and ketones, are associated with a broad spectrum of biological activities. mdpi.com These include:

Antimicrobial nih.gov

Antitumor nih.gov

Antifungal nih.gov

Antimalarial nih.gov

Anti-inflammatory nih.gov

The ability of hydrazides to act as ligands and form stable complexes with metal ions also contributes to their significance in the development of new therapeutic agents. researchgate.net The structural flexibility of hydrazides and their capacity for molecular hybridization—combining the hydrazide functional group with other bioactive pharmacophores—offer a powerful strategy for designing novel compounds with enhanced potency and improved pharmacological profiles. nih.govnih.gov

Conceptual Framework for 6-Bromoquinoline-4-carbohydrazide Research within Medicinal Chemistry

The research interest in this compound is rooted in the principles of molecular hybridization, a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with potentially enhanced affinity, potency, and a broader spectrum of activity, while possibly reducing side effects and the development of drug resistance. researchgate.net

In the case of this compound, the conceptual framework involves leveraging the established biological significance of both the quinoline ring and the hydrazide functional group. The quinoline core serves as a well-documented pharmacophore with a wide range of therapeutic applications, while the hydrazide moiety provides a reactive handle for further molecular elaboration and is itself associated with diverse biological effects. The bromine atom at the 6-position of the quinoline ring can also influence the compound's physicochemical properties and provides a potential site for further chemical modification.

The synthesis of derivatives based on the this compound scaffold allows researchers to explore the structure-activity relationships (SAR) of these new molecules. By systematically modifying the hydrazide portion of the molecule, for instance, by reacting it with various aldehydes and ketones to form hydrazones, or by using it to construct new heterocyclic rings, scientists can investigate how these structural changes impact biological activity. nih.gov This systematic approach, often guided by computational modeling and in silico studies, is a cornerstone of modern drug discovery and aims to identify lead compounds with optimized therapeutic potential. nih.govresearchgate.net

Detailed Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of quinoline-4-carbohydrazide (B1304848), highlighting the potential of this molecular framework. For instance, a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov

CompoundMicroorganismMIC (μM)Reference
Compound 5 (ethyl formohydrazonate derivative)S. aureus49.04 acs.org
Compound 6b (4-(4-methoxyphenyl)acetamidohydazinyl derivative)S. aureus38.64 acs.org
Compound 5C. albicans24.53 acs.org
Compound 6aC. albicans41.09 acs.org
Compound 6bC. albicans77.29 acs.org
Compound 10C. albicans191.36 acs.org

These results indicate that certain derivatives exhibit notable activity against Staphylococcus aureus and Candida albicans. acs.org Further investigation into the mechanism of action revealed that some of these compounds act as inhibitors of microbial DNA gyrase, a crucial enzyme for bacterial survival. nih.gov Specifically, compounds 6b and 10 showed significant inhibitory activity against S. aureus DNA gyrase with IC50 values of 33.64 μM and 8.45 μM, respectively. nih.gov

The synthesis of these compounds often involves the Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent reaction with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide (B1668358). researchgate.net The final derivatives are then typically synthesized by reacting the carbohydrazide with various electrophiles. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220844-68-8

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

6-bromoquinoline-4-carbohydrazide

InChI

InChI=1S/C10H8BrN3O/c11-6-1-2-9-8(5-6)7(3-4-13-9)10(15)14-12/h1-5H,12H2,(H,14,15)

InChI Key

BADQBEUSIGNGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C(=O)NN

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromoquinoline 4 Carbohydrazide and Analogues

Synthetic Pathways to Quinoline-4-carboxylic Acid Derivatives

The foundational step in the synthesis of the target carbohydrazide (B1668358) is the construction of a quinoline-4-carboxylic acid scaffold. This is a well-established class of compounds, and their synthesis is often achieved through classic named reactions that create the heterocyclic ring system.

The Pfitzinger reaction is a powerful method for producing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgijsr.net

The mechanism begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens the ring to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with the carbonyl compound (an aldehyde or ketone) to form an imine, which tautomerizes to an enamine. wikipedia.org The subsequent intramolecular cyclization of the enamine followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org The versatility of the Pfitzinger reaction allows for a wide range of substituents on the quinoline (B57606) ring by simply varying the isatin and carbonyl precursors. researchgate.net

Table 1: Pfitzinger Reaction Overview

Reactant 1Reactant 2ConditionsProduct Type
IsatinCarbonyl Compound (with α-methylene)Basic (e.g., KOH)Quinoline-4-carboxylic acid

To facilitate the subsequent conversion to a carbohydrazide, the quinoline-4-carboxylic acid is first converted into an ester. This transformation is a standard procedure in organic synthesis, often accomplished through Fischer esterification.

In a typical procedure, the quinoline-4-carboxylic acid is heated under reflux in an alcohol (such as absolute ethanol) with a catalytic amount of a strong acid, like concentrated sulfuric acid. nih.govacs.org The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction proceeds to form the corresponding ethyl quinoline-4-carboxylate (B1235159). More modern methods can also achieve this transformation under milder conditions, for example, using TMSCl as a mediator to permit a one-step cyclization and esterification process. thieme-connect.com

Table 2: Esterification of Quinoline-4-carboxylic Acid

Starting MaterialReagentsProduct
Quinoline-4-carboxylic acidAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Ethyl quinoline-4-carboxylate

Hydrazinolysis Protocols for Quinoline-4-carbohydrazide (B1304848) Synthesis

The key carbohydrazide functional group is introduced via the hydrazinolysis of the corresponding quinoline-4-carboxylate ester. This is a direct and efficient conversion where the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govacs.org

The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol. nih.govacs.org The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OR) and the formation of the stable carbohydrazide product. This reaction is the final step in forming the core structure of the target molecule before considering the strategic placement of substituents like bromine. nih.gov

Table 3: Synthesis of Carbohydrazide via Hydrazinolysis

Starting MaterialReagentConditionsProduct
Ethyl quinoline-4-carboxylateHydrazine Hydrate (N₂H₄·H₂O)Reflux in EthanolQuinoline-4-carbohydrazide

Strategic Introduction of Bromine at the 6-Position of the Quinoline Core

The synthesis of 6-bromoquinoline-4-carbohydrazide requires the regioselective introduction of a bromine atom onto the quinoline framework. This can be accomplished either by using a brominated starting material before the quinoline ring is formed or by direct bromination of a pre-formed quinoline precursor.

An efficient and common strategy for obtaining 6-bromoquinolines is to start the synthesis with a precursor that already contains bromine at the desired position. For example, the synthesis of 6-bromoquinolin-4-ol (B142416) (which exists in tautomeric equilibrium with 6-bromoquinoline-4(1H)-one) can be achieved using 4-bromoaniline (B143363) as a starting material. researchgate.netatlantis-press.com

In one such synthetic route, 4-bromoaniline is reacted with reagents like meldrum's acid and triethyl orthoformate, followed by a cyclization reaction in a high-boiling solvent like diphenyl ether at elevated temperatures. atlantis-press.com This directly constructs the quinoline ring system with the bromine atom already incorporated at the 6-position, inherited from the 4-position of the starting aniline (B41778). This 6-bromoquinoline-4(1H)-one is a versatile intermediate that can be converted to the target carboxylic acid derivatives.

Table 4: Synthesis of Brominated Quinoline Precursor

Starting MaterialKey ReagentsIntermediate Product
4-BromoanilineMeldrum's acid, Triethyl orthoformate6-Bromoquinolin-4-ol

A more advanced strategy involves the further functionalization of a bromoquinoline core, such as 6-bromoquinoline (B19933). This approach is particularly useful for creating complex, polyfunctionalized analogues. A key step in this strategy is the nitration of the bromoquinoline ring. semanticscholar.orgresearchgate.net

The nitration of 6-bromoquinoline, typically using a mixture of concentrated sulfuric acid and nitric acid at low temperatures, can selectively introduce a nitro group onto the ring. semanticscholar.org The presence of the bromine at C-6 directs the nitration primarily to the C-5 position, yielding 6-bromo-5-nitroquinoline. semanticscholar.org The introduction of the strongly electron-withdrawing nitro group significantly activates the adjacent bromine atom at C-6 towards nucleophilic aromatic substitution (SNAr). semanticscholar.orgnih.gov This activation allows the bromine to be easily displaced by various nucleophiles, providing a powerful method to synthesize a diverse range of 6-substituted quinoline derivatives. nih.gov

Table 5: Strategic Nitration of 6-Bromoquinoline

SubstrateReagentsConditionsMajor ProductStrategic Advantage
6-BromoquinolineH₂SO₄, HNO₃-5 to 0 °C6-Bromo-5-nitroquinolineActivates C-6 bromine for SNAr

Derivatization of 6-Bromoquinoline-4-carbaldehyde towards the Carbohydrazide

The synthesis of this compound from its corresponding carbaldehyde is a multi-step process that hinges on the initial oxidation of the aldehyde functional group. While direct conversion is not commonly reported, a reliable synthetic pathway involves the oxidation of 6-Bromoquinoline-4-carbaldehyde to 6-Bromoquinoline-4-carboxylic acid. This transformation can be achieved using various oxidizing agents.

Following the formation of the carboxylic acid, the synthesis proceeds through one of two primary routes. The first involves the esterification of the carboxylic acid, typically by reacting it with an alcohol such as ethanol in the presence of a catalytic amount of strong acid, to yield the corresponding ethyl 6-bromoquinoline-4-carboxylate. This ester is then subjected to hydrazinolysis, a reaction with hydrazine hydrate, which displaces the ethoxy group to form the desired this compound nih.govnih.gov. This sequential process of esterification followed by hydrazinolysis is a well-established method for the preparation of carbohydrazides from their parent carboxylic acids iosrjournals.org.

Alternatively, the carboxylic acid can be converted directly to the carbohydrazide. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with hydrazine. Another direct approach involves the use of coupling agents that facilitate the amide bond formation between the carboxylic acid and hydrazine.

A summary of a typical reaction scheme starting from the analogous ethyl ester is presented below:

ReactantReagentSolventConditionsProduct
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylateHydrazine hydrate (98%)EthanolReflux, 7h2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625)

This table is illustrative of the hydrazinolysis step in the synthesis of a similar quinoline carbohydrazide derivative as detailed in the provided search results. nih.gov

Molecular Hybridization Approaches for Enhanced Structural Diversity

Molecular hybridization is a prominent strategy in medicinal chemistry that involves the combination of two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, efficacy, or a modified biological activity profile. This compound serves as a versatile scaffold for molecular hybridization due to the reactive hydrazide moiety. This functional group can readily undergo condensation and cyclization reactions to generate a diverse library of derivatives.

A common approach is the reaction of the carbohydrazide with various aldehydes and ketones to form hydrazone linkages (-CO-NH-N=CH-). The resulting hydrazide-hydrazones can exhibit a range of biological activities themselves or serve as intermediates for further transformations nih.govmdpi.comnih.govmdpi.com. For instance, novel quinoline-based hydrazone derivatives have been synthesized and investigated for their chemosensory properties mdpi.com. The reaction conditions for the formation of hydrazones typically involve heating the carbohydrazide and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid mdpi.com.

Another powerful extension of molecular hybridization from the this compound core is the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. These heterocycles are known to possess a wide spectrum of biological activities nih.govmdpi.com. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by the cyclization of N-acylhydrazones, which are derived from the initial carbohydrazide. This cyclization is often promoted by dehydrating agents like phosphorus oxychloride or can proceed through oxidative pathways nih.govorganic-chemistry.org.

The versatility of the carbohydrazide functional group allows for the creation of a wide array of hybrid molecules. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives acs.org. These molecular hybridization strategies enable the systematic exploration of the chemical space around the 6-bromoquinoline core, facilitating the development of new compounds with tailored properties.

Below is a table summarizing examples of molecular hybridization products derived from a quinoline-4-carbohydrazide scaffold:

Starting MaterialReactant(s)Product Type
2-(4-Bromophenyl)quinoline-4-carbohydrazideAromatic aldehydesHydrazones
2-(4-Bromophenyl)quinoline-4-carbohydrazideAcetylacetone, Ethyl acetoacetatePyrazole derivatives
2-(4-Bromophenyl)quinoline-4-carbohydrazide2-Chloro-N-aryl-acetamidesAcetamide derivatives
Hydrazide derivativesβ-Benzoyl propionic acid, Phosphorus oxychloride1,3,4-Oxadiazoles

This table provides examples of the types of hybrid molecules that can be synthesized from a quinoline-4-carbohydrazide core, based on methodologies described in the search results. nih.govnih.govacs.org

Elucidation of Molecular Structure Through Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. mdpi.com For 6-Bromoquinoline-4-carbohydrazide, both proton (¹H) and carbon-13 (¹³C) NMR are employed to piece together its molecular puzzle.

Proton NMR (¹H NMR) spectroscopy reveals the number and type of hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals for the protons on the quinoline (B57606) ring and the hydrazide moiety.

The aromatic region of the spectrum would display signals corresponding to the five protons of the bromoquinoline ring system. chemicalbook.comresearchgate.net Based on analyses of similar quinoline structures, such as 6-bromo-4-iodoquinoline (B1287929) atlantis-press.com and other derivatives acs.orgnih.gov, the proton attached to C2, adjacent to the nitrogen, would likely appear as a distinct singlet or a doublet at a downfield chemical shift. The protons on the benzene (B151609) portion of the quinoline ring (H5, H7, and H8) would exhibit complex splitting patterns (doublets and double-doublets) due to coupling with each other. The bromine atom at the C6 position influences the electronic environment, causing shifts in the signals of adjacent protons, particularly H5 and H7.

The hydrazide functional group (-CONHNH₂) contributes two sets of signals. The amide proton (–NH–) typically appears as a broad singlet at a significant downfield shift. The terminal amine protons (–NH₂) would also present as a broad singlet. The exact chemical shifts of these N-H protons can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H2~8.9d
H3~7.5d
H5~8.1d
H7~7.8dd
H8~8.3d
CONH ~10.0-11.0br s
NH ~4.5-5.5br s

Note: Predicted values are based on data from analogous quinoline compounds. atlantis-press.comacs.orgnih.govchemicalbook.com d = doublet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. For this compound, ten distinct signals are expected, one for each unique carbon atom.

The spectrum would feature nine signals for the quinoline ring system and one for the carbonyl carbon of the hydrazide group. The carbonyl carbon (C=O) is characteristically found in the downfield region of the spectrum, typically around 165-170 ppm. The carbons of the quinoline ring appear in the aromatic region (approximately 110-150 ppm). The carbon atom bonded to the bromine (C6) would show a chemical shift influenced by the halogen's electronegativity. chemicalbook.comnih.govchemicalbook.com The quaternary carbons (C4, C4a, C6, and C8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts for related quinoline derivatives confirm these expected ranges. acs.orgspectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~168
C2~150
C3~122
C4~145
C4a~148
C5~129
C6~120
C7~135
C8~125
C8a~130

Note: Predicted values are based on data from analogous quinoline compounds. acs.orgchemicalbook.comspectrabase.comnih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amide and amine groups of the hydrazide moiety, as well as the aromatic quinoline core.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group, and a separate band for the secondary amide (-CONH-) N-H stretch.

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the carbonyl group in an amide (hydrazide).

C=C and C=N Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system.

C-Br Stretching: A weaker absorption in the lower frequency region (fingerprint region), typically around 500-600 cm⁻¹, corresponding to the carbon-bromine bond.

Spectroscopic data from similar quinoline derivatives confirms these assignments. acs.orgnih.govnih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Amine (-NH₂)N-H Stretch3200-3400
Amide (-CONH-)N-H Stretch~3200
Carbonyl (C=O)C=O Stretch1650-1680
Quinoline RingC=C, C=N Stretch1450-1600
C-Br BondC-Br Stretch500-600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This technique is crucial for determining the molecular weight and confirming the elemental composition. The calculated molecular weight for this compound (C₁₀H₈BrN₃O) is approximately 265.10 g/mol .

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom. nih.gov Fragmentation would likely involve the loss of the hydrazide side chain or parts of it, providing further structural clues. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The quinoline ring system in this compound is a chromophore that absorbs UV light, leading to π → π* and n → π* transitions. mdpi.com Studies on various quinoline derivatives show characteristic absorption bands in the UV region. arabjchem.orgsharif.edu The spectrum is expected to exhibit multiple absorption maxima, reflecting the complex conjugated system of the quinoline core. The presence of the bromo and carbohydrazide (B1668358) substituents would cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) compared to unsubstituted quinoline.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this method would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net It would confirm the planarity of the quinoline ring system and reveal the conformation of the carbohydrazide side chain relative to the ring. Furthermore, it would elucidate intermolecular interactions in the solid state, such as hydrogen bonding involving the hydrazide N-H groups and the carbonyl oxygen, which dictate the crystal packing arrangement. uantwerpen.beresearchgate.net

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound This compound . Despite the growing interest in the in-silico analysis of quinoline derivatives for various applications, specific research detailing the electronic, structural, and biological interaction properties of this particular carbohydrazide derivative is not publicly accessible.

While computational studies on related quinoline structures, such as 6-bromoquinoline-4-carboxylic acid, and other carbohydrazide-containing molecules exist, extrapolating this data would not adhere to the strict requirement of focusing exclusively on this compound. Scientific accuracy demands that the analysis be based on studies conducted on the exact compound .

Future research initiatives may undertake the computational characterization of this compound, at which point a detailed and scientifically accurate article could be composed. Until such studies are published, any attempt to create the requested content would be speculative and would not meet the required standards of factual reporting.

Computational Chemistry and Theoretical Modeling of 6 Bromoquinoline 4 Carbohydrazide

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior, conformational changes, and stability of a molecule in a simulated environment, such as in solution. nih.gov This technique is invaluable for understanding how a compound like 6-bromoquinoline-4-carbohydrazide might behave in a biological system.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic compounds, such as quinoline (B57606) and quinazoline (B50416) derivatives. nih.govnih.gov The general procedure for conducting an MD simulation for a compound like this compound would involve several key steps:

System Setup: The initial 3D structure of this compound would be placed in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions. Ions may also be added to neutralize the system and achieve a specific ionic strength.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. These parameters define bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Equilibration: The system undergoes an equilibration phase, where the temperature and pressure are gradually adjusted to the desired values (e.g., 300 K and 1 atm). nih.gov This allows the system to relax and reach a stable state.

Production Run: Following equilibration, the production simulation is run for a specific duration (from nanoseconds to microseconds), during which the trajectory data (positions, velocities, and energies of all atoms) is saved at regular intervals.

Analysis of the resulting trajectory provides detailed insights into the molecule's behavior. Key parameters that can be analyzed from an MD simulation of this compound are summarized in the table below.

Analyzed Parameter Information Gained Significance for this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of the molecule's backbone atoms from their initial position over time.Indicates the structural stability of the molecule. A stable RMSD suggests the molecule maintains a consistent conformation.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the molecule. For the carbohydrazide (B1668358) moiety, this could indicate its ability to adopt different orientations.
Radius of Gyration (Rg) Represents the compactness of the molecule's structure.Changes in Rg can indicate conformational changes, such as unfolding or folding of flexible side chains.
Solvent Accessible Surface Area (SASA) Calculates the surface area of the molecule that is accessible to the solvent.Provides information on the molecule's interaction with the surrounding solvent and potential for intermolecular interactions.
Hydrogen Bonds (Intra- and Intermolecular) Identifies the formation and breaking of hydrogen bonds within the molecule or with solvent molecules.Crucial for understanding the stability of specific conformations and the molecule's solubility and interaction patterns.

Through these analyses, MD simulations can predict the conformational flexibility of the quinoline core and the hydrazide side chain, the stability of the molecule in an aqueous environment, and its pattern of interaction with water molecules. This information is critical for understanding its pharmacokinetic properties and how it might interact with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is dependent on the variation in their structural or physicochemical properties. mdpi.com

For a compound like this compound, QSAR studies would typically be part of a broader investigation involving a series of structurally related analogues. The goal would be to develop a predictive model that can estimate the biological activity of new, unsynthesized compounds in the same class. The development of a QSAR model involves several key stages:

Data Set Compilation: A dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected. This would include this compound and its derivatives with modifications at various positions.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. slideshare.net These can be categorized into several types:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore fingerprints.

3D Descriptors: van der Waals volume, solvent-accessible surface area, dipole moment.

Model Development: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to correlate the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR study on a series of quinoline-4-carbohydrazide (B1304848) derivatives might investigate the influence of different substituents on their activity. The table below illustrates the kind of data that would be used in such a study.

Compound Substituent (R) LogP (Lipophilicity) Molecular Weight ( g/mol ) Polar Surface Area (Ų) Biological Activity (pIC₅₀)
1-H2.1223.275.35.2
2 (this compound)-Br2.9302.175.36.1
3-Cl2.7257.775.35.8
4-CH₃2.5237.375.35.5
5-NO₂2.0268.2121.26.5

From such data, a QSAR equation could be derived, for instance: pIC₅₀ = k₁(LogP) + k₂(Polar Surface Area) + c

Where k₁ and k₂ are coefficients determined by the regression analysis, and c is a constant. Such an equation would quantify the relationship between the physicochemical properties of the molecules and their potency, enabling the prediction of activity for novel derivatives and guiding the synthesis of more potent compounds. For instance, QSAR studies on other heterocyclic systems have revealed that specific electronic and steric properties of substituents are crucial for their biological activity. nih.gov

Chemical Reactivity and Transformation Studies

Reactions at the Hydrazide Moiety for Novel Derivatization

The hydrazide functional group (-CONHNH2) is a key reactive site in 6-bromoquinoline-4-carbohydrazide, serving as a versatile precursor for the construction of various heterocyclic systems and other derivatives.

Cyclocondensation reactions of hydrazides are fundamental in heterocyclic synthesis. nih.gov this compound can undergo reactions with appropriate reagents to form five-membered heterocycles like pyrazoles, oxadiazoles, and thiadiazoles.

Pyrazole (B372694) Formation: Pyrazoles can be synthesized by reacting 1,3-dicarbonyl compounds with hydrazines or their derivatives. youtube.com For instance, the reaction of this compound with a 1,3-dicarbonyl compound would be expected to yield a pyrazole-substituted quinoline (B57606). The Knorr pyrazole synthesis is a common method for preparing pyrazoles from hydrazines and β-ketoesters. youtube.com The general mechanism involves the initial formation of a hydrazone, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.comorganic-chemistry.org

Oxadiazole Formation: 1,3,4-Oxadiazoles are commonly synthesized from acid hydrazides. One straightforward method involves the cyclization of diacylhydrazines, which can be formed from the reaction of an acid hydrazide with an acid chloride, using a dehydrating agent like phosphorus oxychloride. researchgate.net Alternatively, reacting this compound with triethyl orthoformate can yield a monosubstituted oxadiazole. researchgate.net Another approach involves the oxidative cyclization of acylhydrazones. organic-chemistry.org For example, treatment of an aroylhydrazone with a suitable oxidizing agent can lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole. organic-chemistry.org The use of reagents like mercury oxide and iodine can also facilitate the cyclization of hydrazones to oxadiazoles. mdpi.com

Thiadiazole Formation: The synthesis of 1,3,4-thiadiazoles often starts from thiosemicarbazides. jocpr.comnih.gov this compound can be converted to the corresponding thiosemicarbazide (B42300) by reaction with an isothiocyanate. nih.gov Subsequent acid-catalyzed cyclization of the resulting thiosemicarbazide furnishes the 1,3,4-thiadiazole (B1197879) ring. nih.gov Another common method involves the reaction of an acid hydrazide with carbon disulfide in a basic medium, followed by cyclization. mdpi.comjocpr.com

Table 1: Examples of Cyclocondensation Reactions

HeterocycleReagentsGeneral Conditions
Pyrazole1,3-Dicarbonyl compoundsHeating, often with acid or base catalyst
1,3,4-OxadiazoleOrthoesters, Acid chlorides/anhydrides, Carbon disulfideDehydrating agents (e.g., POCl3), Oxidative conditions
1,3,4-ThiadiazoleIsothiocyanates, Carbon disulfideAcid or base catalysis, Heating

The reaction of this compound with aldehydes or ketones leads to the formation of hydrazones, which are a class of Schiff bases. pnrjournal.comekb.eg This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. ekb.eg

The formation of the C=N (azomethine) bond is a reversible process that involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon, followed by dehydration. nih.gov These hydrazone derivatives are valuable intermediates themselves and can be used in further synthetic transformations. mdpi.com For example, a study on 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) demonstrated its reaction with various aldehydes and ketones to produce a series of hydrazone derivatives. acs.org

Table 2: Synthesis of Hydrazones from this compound

Carbonyl CompoundReaction ConditionsProduct
Aromatic AldehydeReflux in ethanolN'-[(E)-arylmethylidene]-6-bromoquinoline-4-carbohydrazide
Aliphatic KetoneReflux in ethanolN'-[1-alkylethylidene]-6-bromoquinoline-4-carbohydrazide

Reactions Involving the Quinoline Nitrogen (e.g., N-oxidation)

The nitrogen atom in the quinoline ring is basic and can react with various reagents. pharmaguideline.com A common reaction is N-oxidation, which can be achieved by treating the quinoline derivative with an oxidizing agent such as hydrogen peroxide in acetic acid. researchgate.net The resulting N-oxide can influence the reactivity of the quinoline ring system. For instance, the N-oxidation of 6-bromoquinoline (B19933) has been reported to facilitate certain substitution reactions. researchgate.net The formation of the N-oxide introduces a positive charge on the nitrogen and can activate the ring towards nucleophilic attack, particularly at the C4 position. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Bromoquinoline Core

The bromoquinoline core of this compound can undergo nucleophilic aromatic substitution (SNAr), although this reaction typically requires activation by electron-withdrawing groups. libretexts.orgnih.gov The presence of the quinoline nitrogen itself provides some activation of the ring towards nucleophilic attack, particularly at positions 2 and 4. tutorsglobe.com However, for substitution to occur at the 6-position where the bromine atom is located, further activation is usually necessary.

The introduction of a strong electron-withdrawing group, such as a nitro group, ortho or para to the bromine atom can significantly facilitate SNAr reactions. libretexts.org For example, nitration of 6-bromoquinoline could potentially yield a dinitro-bromoquinoline derivative that would be more susceptible to nucleophilic attack by amines, alkoxides, or other nucleophiles, leading to the displacement of the bromide. researchgate.net The mechanism of SNAr reactions generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govyoutube.com

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. pharmaguideline.comquimicaorganica.org The preferred positions for electrophilic attack are C5 and C8. tutorsglobe.comimperial.ac.uk

Functional Group Interconversions on the this compound Scaffold

Various functional group interconversions can be performed on the this compound scaffold to generate a diverse range of derivatives.

The carbohydrazide (B1668358) moiety can be hydrolyzed back to the corresponding carboxylic acid, 6-bromoquinoline-4-carboxylic acid. nih.gov

The bromine atom at the 6-position can potentially be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds, although this would likely require conversion of the carbohydrazide to a less reactive functional group first. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. nih.gov

In Vitro Biological Activity and Mechanistic Investigations

Anticancer Activity Research (In Vitro Cell Line Studies)

Derivatives of 6-bromoquinoline-4-carbohydrazide have been the subject of extensive research to evaluate their potential as anticancer agents. These in vitro studies have primarily focused on their ability to inhibit the growth of cancer cells, induce programmed cell death, and interfere with cellular processes essential for tumor progression.

The antiproliferative activity of quinoline (B57606) and quinazoline (B50416) derivatives, including those with a 6-bromo substitution, has been widely evaluated against various human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized and tested for their antiproliferative effects. nih.gov Among them, compound 7i demonstrated significant activity against A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC₅₀ values of 2.25, 1.72, and 2.81 µM, respectively. nih.gov Another study on 6-bromo quinazoline derivatives identified compound 8a as a potent agent against MCF-7 and SW480 (colorectal adenocarcinoma) cell lines, with IC₅₀ values of 15.85 ± 3.32 and 17.85 ± 0.92 µM, respectively. nih.gov Notably, this compound showed selectivity, with a significantly higher IC₅₀ value of 84.20 ± 1.72 µM against the normal MRC-5 cell line. nih.gov

Furthermore, N-substituted 1H-indole-2-carboxamides have also been investigated, with compounds 12 , 14 , and 4 showing potent activity against K-562 (leukemia) cells with IC₅₀ values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively. nih.gov Compound 10 was particularly effective against HCT-116 (colon cancer) cells, with an IC₅₀ of 1.01 µM and a high selectivity index. nih.gov

Table 1: Antiproliferative Activity of Selected Quinoline and Quinazoline Derivatives

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
7i A549 Lung Carcinoma 2.25 nih.gov
7i HT-29 Colorectal Adenocarcinoma 1.72 nih.gov
7i MCF-7 Breast Adenocarcinoma 2.81 nih.gov
8a MCF-7 Breast Adenocarcinoma 15.85 ± 3.32 nih.gov
8a SW480 Colorectal Adenocarcinoma 17.85 ± 0.92 nih.gov
12 K-562 Leukemia 0.33 nih.gov
14 K-562 Leukemia 0.61 nih.gov
4 K-562 Leukemia 0.61 nih.gov
10 HCT-116 Colon Cancer 1.01 nih.gov

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Research has shown that derivatives of this compound can trigger this process in cancer cells.

For example, a study on 7-chloro-(4-thioalkylquinoline) derivatives, which share a similar quinoline core, demonstrated that these compounds can induce apoptosis in CCRF-CEM leukemia cells at concentrations five times their IC₅₀. nih.gov Another study on 6-nitro-4-substituted quinazolines found that the most potent compounds induced apoptosis. nih.gov The induction of apoptosis is a complex process involving a cascade of molecular events, often including the activation of caspases and modulation of the Bcl-2 family of proteins.

The cell cycle is a series of events that take place in a cell as it grows and divides. Cancer is characterized by uncontrolled cell division, making the cell cycle an important target for anticancer therapies.

Studies have shown that quinoline and quinazoline derivatives can interfere with the normal progression of the cell cycle in cancer cells. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives were found to cause an accumulation of cells in the G0/G1 phase of the cell cycle in the CCRF-CEM leukemia cell line. nih.gov Similarly, a potent 6-nitro-4-substituted quinazoline derivative, compound 6c , was shown to cause cell cycle arrest at the G2/M phase. nih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating.

Many quinoline and quinazoline derivatives exert their anticancer effects by inhibiting specific enzymes that are crucial for cancer cell survival and growth. One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in various cancers.

A series of 6-arylureido-4-anilinoquinazoline derivatives were found to have sub-micromolar inhibitory levels against EGFR, with IC₅₀ values ranging from 11.66 to 867.1 nM. nih.gov Compound 7i from this series showed excellent inhibitory activity against EGFR with an IC₅₀ of 17.32 nM. nih.gov Another study on 4-aminoquinazoline derivatives identified compound 7a as a good inhibitor of EGFR and Cyclin-Dependent Kinase-2 (CDK-2), with IC₅₀ values of 0.313 ± 0.019 µM and 0.485 ± 0.025 µM, respectively. ekb.eg

Molecular docking studies have provided insights into how these compounds bind to and inhibit EGFR. For example, compounds 8a and 8c , which are 6-bromo quinazoline derivatives, were shown to establish hydrogen bonds and other important interactions with key residues in the EGFR active site. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Quinoline and Quinazoline Derivatives

Compound Enzyme Target IC₅₀ Reference
7i EGFR Tyrosine Kinase 17.32 nM nih.gov
7a EGFR Tyrosine Kinase 0.313 ± 0.019 µM ekb.eg
7a CDK-2 0.485 ± 0.025 µM ekb.eg

Antimicrobial Activity (In Vitro Assays)

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential as antimicrobial agents.

The antibacterial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

A study on 6-bromoindolglyoxylamide derivatives, which contain a 6-bromo indole (B1671886) core, identified compounds that exhibited intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus intermedius. nih.gov One of the polyamine derivatives from this series also showed antibiotic-enhancing properties against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

Another study focused on quinoline-2-one derivatives and found that several compounds had potent antibacterial activity against multidrug-resistant Gram-positive strains. nih.gov Compound 6c from this series was particularly effective, with MIC values of 0.75 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), and 2.50 µg/mL against Methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov Furthermore, 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have been investigated as potential inhibitors of bacterial DNA gyrase. acs.org Compounds 5 and 6b from this series showed MIC values of 49.04 and 38.64 µM, respectively, against S. aureus. acs.org

Table 3: Antibacterial Activity of Selected Bromo-Substituted Heterocyclic Derivatives

Compound Bacterial Strain MIC Reference
6c MRSA 0.75 µg/mL nih.gov
6c VRE 0.75 µg/mL nih.gov
6c MRSE 2.50 µg/mL nih.gov
5 S. aureus 49.04 µM acs.org
6b S. aureus 38.64 µM acs.org

Antifungal Efficacy

While data specifically on this compound is limited, studies on its close derivatives provide significant insights into its potential antifungal efficacy. A series of derivatives based on a 2-(4-Bromophenyl)quinoline-4-carbohydrazide core structure were synthesized and evaluated for their antifungal potency against pathogenic fungal strains, including Candida albicans and Aspergillus niger. nih.govacs.org

In these studies, certain derivatives displayed notable activity against C. albicans. Specifically, compounds identified as 5 (an ethyl formohydrazonate derivative) and 6a (an N'-[(4-methoxyphenyl)acetyl] derivative) were found to be the most active against this fungal strain. nih.gov Compound 5 showed a Minimum Inhibitory Concentration (MIC) of 24.53 μM, while compound 6a had a MIC of 41.09 μM. acs.org The Minimum Bactericidal Concentration (MBC), which in this context is used to determine the minimum concentration to kill the fungus, was 98.08 μM for compound 5 and 82.17 μM for compound 6a . nih.gov Other derivatives in the same series, such as 6b and 10 , demonstrated less potent antifungal effects against C. albicans, with MIC values of 77.29 μM and 191.36 μM, respectively. acs.org The general exploration of quinoline-hydrazone conjugates confirms their potential as antifungal agents. eurekaselect.comresearchgate.net

**Table 1: Antifungal Activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives against *C. albicans***

Compound ID Structure Description MIC (μM) acs.org MBC (μM) nih.gov
5 Ethyl 2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazine-1-carboxylate 24.53 98.08
6a N'-((4-methoxyphenyl)acetyl)-2-(4-bromophenyl)quinoline-4-carbohydrazide 41.09 82.17
6b N'-(4-(4-methoxyphenyl)acetamido)-2-(4-bromophenyl)quinoline-4-carbohydrazide 77.29 -
10 2-(4-bromophenyl)-N'-(1-(5-methyl-1H-pyrazol-3-yl)ethylidene)quinoline-4-carbohydrazide 191.36 191.36

Molecular Targets of Antimicrobial Action (e.g., Microbial DNA Gyrase)

The antibacterial action of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, with DNA gyrase being a primary target. nih.govnih.gov DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and recombination, making it an attractive target for antimicrobial agents. nih.govnih.gov Derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide were specifically designed as potential inhibitors of microbial DNA gyrase. researchgate.net

To validate this mechanism, an S. aureus DNA gyrase supercoiling assay was performed. In this assay, compounds 6b and 10 from the derivative series demonstrated inhibitory activity with IC₅₀ values of 33.64 μM and 8.45 μM, respectively. researchgate.net This confirms that these quinoline-4-carbohydrazide (B1304848) derivatives can effectively inhibit the function of bacterial DNA gyrase. researchgate.net This mechanism is consistent with the known action of other quinolone antibiotics. nih.gov

Table 2: Inhibition of S. aureus DNA Gyrase by 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives

Compound ID IC₅₀ (μM) researchgate.net
6b 33.64
10 8.45
Ciprofloxacin (Control) 3.80

Antitubercular Activity (In Vitro Studies)

The quinoline core is a well-established pharmacophore in the development of antitubercular drugs. researchgate.netnih.gov Synthetic quinoline derivatives have been successfully used to inhibit the growth of Mycobacterium tuberculosis by targeting its DNA gyrase. nih.gov

Inhibition of Mycobacterium tuberculosis Growth

Research into new arylated quinoline carboxylic acids (QCAs) has identified promising activity against M. tuberculosis. nih.govnih.gov Within a series of these compounds, derivatives featuring a 6-bromo substitution were synthesized and tested for their ability to inhibit the growth of the virulent M. tb H₃₇Rv strain. nih.gov

Two 6-bromo derivatives, 6q (2-(naphthalen-2-yl)-6-bromoquinoline-4-carboxylic acid) and 6r (2-(phenanthren-3-yl)-6-bromoquinoline-4-carboxylic acid), showed moderate anti-TB activity. nih.gov These compounds were also tested for their efficacy against non-replicating M. tb using the Low-Oxygen-Recovery Assay (LORA), where they retained their inhibitory activity. nih.gov

Table 3: In Vitro Antitubercular Activity of 6-Bromo-Quinoline Derivatives against M. tuberculosis H₃₇Rv

Compound ID R Group at C-2 Halogen at C-6 MIC₉₀ (μg/mL) nih.gov
6q 2-(Naphthalen-2-yl) Bromo 32.0
6r 2-(Phenanthren-3-yl) Bromo 32.0

Structure-Activity Relationship (SAR) Derivations

The biological efficacy of quinoline-based compounds is highly dependent on the nature and position of various substituents on the quinoline ring system. eurekaselect.comnih.govacs.org

Impact of Substituent Variations on Biological Efficacy

Structure-activity relationship (SAR) studies on quinoline-4-carbohydrazide derivatives have highlighted several key features for antimicrobial activity. The hydrazine (B178648) moiety itself is considered crucial, acting as a valuable molecular hybrid for bioactivity. researchgate.net The derivatization of this hydrazide into various hydrazones has been a common strategy to modulate activity. eurekaselect.comacs.org

Generally, for quinolone-based hydrazones, the presence of electron-withdrawing groups on the aryl ring of the hydrazone portion tends to result in superior inhibitory effects. acs.org This is exemplified in studies where derivatives with halogen or nitro substituents demonstrated enhanced biological activity. acs.org In one study of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives, the conversion of the carbohydrazide (B1668358) into different substituted amides and pyrazoles led to varied antimicrobial profiles, indicating that modifications at this position significantly influence potency and spectrum of activity. nih.govresearchgate.net

Positional Effects of Halogenation on Bioactivity

The position of halogen atoms on the quinoline ring plays a critical role in determining the biological activity. nih.gov SAR studies on arylated quinoline carboxylic acids for antitubercular activity revealed a clear positional effect. nih.gov

The introduction of halogens at the C-6 position, including bromine, led to a gratifying two-fold increase in the inhibition of M. tb H₃₇Rv compared to the unsubstituted parent compound. nih.gov In contrast, placing halogen substituents at the C-8 position resulted in a loss of anti-TB activity. nih.gov This suggests that the C-6 position is a favorable site for halogenation to enhance antitubercular efficacy. This observation is supported by other studies on different quinoline scaffolds where substitution at the C-6 position was also found to be important for bioactivity. researchgate.netrsc.org For instance, in a series of halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles, substitution at the 6-position with a specific halogen atom was shown to increase the molecule's cytotoxic ability against tumor cell lines. researchgate.net

Conformational and Electronic Influence of the Hydrazide Linker

The hydrazide linker (-CO-NH-NH2) in this compound is a critical structural motif that significantly influences the molecule's three-dimensional conformation, electronic properties, and, consequently, its biological activity. The conformational flexibility and electronic nature of this linker dictate how the molecule interacts with biological targets.

The hydrazide moiety introduces several rotatable bonds, namely the C(4)-C(O) bond, the C(O)-N bond, and the N-N bond. The rotation around these bonds allows the molecule to adopt various conformations in solution. The planarity of the quinoline ring system provides a rigid scaffold, while the hydrazide group offers flexibility, which can be crucial for optimal binding to a target protein's active site. This flexibility allows the molecule to adjust its shape to fit into binding pockets that may have specific steric requirements. The hydrazone moiety, which can be formed from the hydrazide, is known to enhance the flexibility of chemical structures, which can help in avoiding steric hindrance during receptor binding.

A key feature of the hydrazide linker is its capacity to act as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen atoms). This allows for the formation of stable hydrogen bonds with amino acid residues in a biological target, a critical factor for the stabilization of the ligand-receptor complex.

Computational studies on structurally related aromatic hydrazides have provided insights into their electronic properties. For instance, the analysis of frontier molecular orbitals (FMOs) often shows that the highest occupied molecular orbital (HOMO) is localized on the aromatic ring system, while the lowest unoccupied molecular orbital (LUMO) is centered on the hydrazide or hydrazone moiety. This separation of FMOs suggests a potential for charge transfer interactions, which can be important for biological activity.

Computed Properties of 6-Bromoquinoline-4-carboxylic acid

Property Value
Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
XLogP3 2.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Data sourced from PubChem CID 18475628 nih.gov

These properties highlight the potential for both hydrophobic and hydrogen bonding interactions, which are critical for drug-receptor binding. The presence of the hydrazide group in this compound increases the hydrogen bond donor and acceptor counts, further enhancing its potential for interaction with biological macromolecules.

Advanced Research Perspectives and Therapeutic Lead Generation

Rational Design of Novel 6-Bromoquinoline-4-carbohydrazide Analogues

The rational design of new analogues of this compound is a key strategy to enhance therapeutic efficacy and selectivity. This approach often involves molecular hybridization, where the core this compound structure is combined with other pharmacophoric groups to create new chemical entities with potentially improved biological activities. nih.govacs.org

One common modification involves the carbohydrazide (B1668358) moiety. For instance, new series of compounds have been synthesized by reacting the carbohydrazide with various aromatic aldehydes to form Schiff bases. mdpi.com This allows for the introduction of a wide range of substituents, enabling a detailed exploration of the structure-activity relationship (SAR). The SAR analysis of these derivatives often reveals that the nature and position of substituents on the phenyl ring are crucial for biological activity. mdpi.com For example, the introduction of polar substituents can be essential for activity. mdpi.com

Another design strategy focuses on modifying the quinoline (B57606) core itself. Researchers have explored the impact of different substituents at various positions of the quinoline ring to optimize biological effects. nih.gov The aim is to create analogues that can overcome challenges such as drug resistance and non-selective activity often seen with existing therapeutic agents. nih.gov

Deep Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. While the exact mechanisms are still under investigation for many derivatives, some studies have begun to shed light on their modes of action.

For example, certain quinoline derivatives have been identified as inhibitors of microbial DNA gyrase, a key enzyme involved in bacterial DNA replication. nih.govacs.org The carbohydrazide moiety, either in its open or cyclized form, appears to be important for this inhibitory activity. nih.gov Molecular docking studies have further supported this by predicting the binding interactions of these compounds within the active site of DNA gyrase. nih.gov

In the context of anticancer activity, some quinazoline (B50416) derivatives, which share a similar heterocyclic core, have been shown to target the epidermal growth factor receptor (EGFR). nih.gov Molecular docking and molecular dynamics simulations have been used to investigate the binding affinity and interaction modes of these compounds with both wild-type and mutated forms of EGFR. nih.gov These studies have revealed that specific hydrogen bonds and other interactions with key amino acid residues in the EGFR active site are critical for their inhibitory effect. nih.gov

Identification of New Biological Targets and Pathways

Research into this compound and its analogues is uncovering a growing number of potential biological targets and cellular pathways, expanding their therapeutic applicability beyond their initial intended uses.

One area of active investigation is their potential as inhibitors of enzymes involved in cancer progression. For example, some quinoline derivatives have been evaluated for their ability to inhibit carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors. amanote.com Others have been designed as inhibitors of multidrug resistance protein 2 (MRP2), a transporter protein that contributes to chemotherapy resistance. nih.gov

Furthermore, the quinoline scaffold is being explored for its potential to target other important enzymes and pathways. For instance, some derivatives have been investigated as inhibitors of HIV integrase, a key enzyme in the life cycle of the human immunodeficiency virus. nih.govnih.gov Additionally, there is growing interest in their potential to modulate the activity of kinases such as VEGFR-2, which is a key regulator of angiogenesis. nih.govmdpi.com The identification of these new targets opens up exciting possibilities for the development of this compound-based therapies for a wide range of diseases.

Integration of In Silico and In Vitro Data for Predictive Modeling

The integration of computational (in silico) and experimental (in vitro) data is a powerful approach for accelerating the discovery and optimization of this compound analogues. This synergy allows for the development of predictive models that can guide the design of new compounds with improved biological activity and pharmacokinetic properties.

In Silico Approaches:

Molecular Docking: This technique is widely used to predict the binding mode and affinity of ligands to their target proteins. nih.govnih.gov It helps in understanding the key interactions between the compound and the active site of the target, providing valuable insights for designing more potent inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurjchem.comunud.ac.id These models can be used to predict the activity of newly designed analogues before their synthesis, thus prioritizing the most promising candidates. eurjchem.com

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.govmdpi.com This helps in identifying potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.

In Vitro Validation: The predictions from in silico models are then validated through in vitro experiments. These experiments include:

Enzyme inhibition assays: To confirm the inhibitory activity of the compounds against their intended targets. nih.gov

Cell-based assays: To evaluate the cytotoxic or antiproliferative effects of the compounds on cancer cell lines. nih.govnih.gov

Antimicrobial susceptibility testing: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial or fungal strains. nih.govacs.org

By combining the predictive power of in silico methods with the empirical data from in vitro studies, researchers can create a more efficient and rational drug design cycle. This integrated approach has been successfully applied to various quinoline derivatives, leading to the identification of potent and selective inhibitors. researchgate.net

Translational Potential as Lead Compounds in Drug Discovery and Development

The diverse biological activities and favorable drug-like properties of this compound and its derivatives underscore their significant translational potential as lead compounds in drug discovery. A lead compound is a chemical starting point for the development of a new drug.

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, which provides a strong foundation for the development of new therapeutics. fluorochem.co.uk The versatility of the this compound core allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. mdpi.com

The development of boron-containing drugs, for example, highlights the potential for incorporating novel chemical moieties to enhance therapeutic efficacy. mdpi.com Furthermore, the knowledge gained from the development of other chemical probes and clinical candidates can inform the design and optimization of new this compound-based drugs. nih.gov

While the journey from a lead compound to a marketed drug is long and challenging, the promising preclinical data on various this compound analogues suggest that this chemical class holds considerable promise for addressing unmet medical needs in areas such as infectious diseases and oncology. Further research and development efforts are warranted to fully realize their therapeutic potential.

Q & A

Q. How can researchers resolve analytical challenges in quantifying trace impurities in this compound?

  • Methodological Answer : Employ UPLC-MS with a C18 column (1.7 µm particles) for high-resolution separation. Calibrate against certified reference standards. Impurities <0.1% are quantified via external calibration curves; structural elucidation uses MS/MS fragmentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.